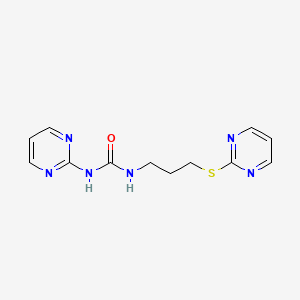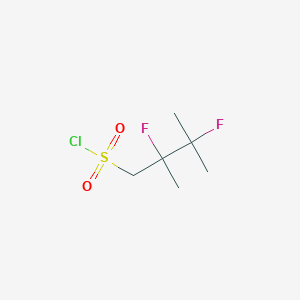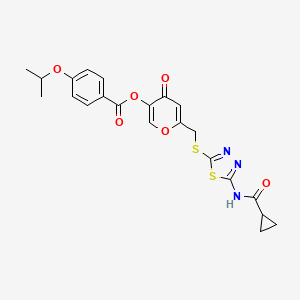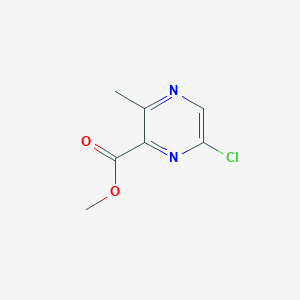
1-Pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, has been reported. These derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials .Aplicaciones Científicas De Investigación
Antimicrobial Activity
1-Pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea has been investigated for its antimicrobial potential. Researchers have explored its effectiveness against various pathogens, including bacteria and fungi. While specific mechanisms of action may vary, this compound shows promise as a potential antimicrobial agent .
Anti-Fibrotic Properties
In the context of fibrosis, this compound has drawn attention. Several derivatives of 1-Pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea exhibit anti-fibrotic activity. Notably, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrate potent effects, potentially surpassing existing anti-fibrotic drugs .
Chemical Biology and Drug Discovery
Researchers explore this compound as part of chemical libraries for early-stage drug discovery. Its unique structure and potential interactions with biological targets make it valuable for identifying novel drug candidates. Although analytical data may be limited, its inclusion in rare and unique chemical collections underscores its significance .
Biological Assays and Target Validation
1-Pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea serves as a tool compound in biological assays. Scientists use it to validate specific targets or pathways. By understanding its effects on cellular processes, researchers gain insights into potential therapeutic applications .
Chemical Synthesis and Medicinal Chemistry
The synthesis of this compound involves intricate chemical steps. Medicinal chemists explore modifications to its structure to enhance desired properties. Rational design and optimization can lead to derivatives with improved pharmacological profiles, such as increased potency or reduced toxicity .
In Vitro and In Vivo Studies
Laboratory studies involving cell cultures (in vitro) and animal models (in vivo) provide valuable data on the compound’s behavior. Researchers investigate its pharmacokinetics, bioavailability, and safety. These studies contribute to our understanding of its potential clinical applications .
Propiedades
IUPAC Name |
1-pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6OS/c19-11(18-10-13-4-1-5-14-10)15-8-3-9-20-12-16-6-2-7-17-12/h1-2,4-7H,3,8-9H2,(H2,13,14,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCKFCJPHKALPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)NCCCSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2681093.png)
![1-Methyl-2-[(1-methylimidazol-2-yl)-octoxymethyl]imidazole](/img/structure/B2681094.png)
![1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide](/img/structure/B2681095.png)


![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2681101.png)
![2-(benzylsulfonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2681102.png)

![[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2681104.png)
![2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2681107.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2681111.png)
![[2-(4-Methylphenoxy)phenyl]sulfonyl chloride](/img/structure/B2681113.png)
